Technical Profile: 2-(1,3-Benzodioxol-5-ylmethyl)-2H-pyrazol-3-ylamine
Technical Profile: 2-(1,3-Benzodioxol-5-ylmethyl)-2H-pyrazol-3-ylamine
The following technical guide provides an in-depth analysis of 2-(1,3-Benzodioxol-5-ylmethyl)-2H-pyrazol-3-ylamine (also known by its IUPAC systematic equivalent, 1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazol-5-amine ). This document is structured to support researchers in medicinal chemistry and drug discovery.
Executive Summary
2-(1,3-Benzodioxol-5-ylmethyl)-2H-pyrazol-3-ylamine is a bicyclic heterocyclic scaffold merging a pharmacophoric aminopyrazole core with a lipophilic 1,3-benzodioxole (methylenedioxybenzene) moiety. This compound serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors and GPCR ligands. Its structural duality—offering both hydrogen bond donor/acceptor motifs and a distinct hydrophobic tail—makes it a versatile "hinge-binding" mimetic in structure-based drug design (SBDD).
This guide details the physicochemical properties, synthetic pathways, reactivity profiles, and metabolic considerations necessary for the effective utilization of this scaffold in high-throughput screening and lead optimization.
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
Nomenclature and Identification[7]
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Common Name: 2-(1,3-Benzodioxol-5-ylmethyl)-2H-pyrazol-3-ylamine
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Systematic IUPAC Name: 1-(1,3-Benzodioxol-5-ylmethyl)-1H-pyrazol-5-amine
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Molecular Formula:
-
Molecular Weight: 217.22 g/mol
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SMILES: Nc1ccnn1Cc2ccc3OCOc3c2
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Key Functional Groups:
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Primary exocyclic amine (C3-position).
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Pyrazole nitrogen (N2-position, substituted).[1]
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Methylenedioxy bridge (acetal-like stability).
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Structural Conformation
The molecule consists of two aromatic domains linked by a flexible methylene bridge.
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Pyrazole Ring: Planar and electron-rich. The C3-amine acts as a bond donor, while N1 (in the 2H-tautomer sense) acts as a bond acceptor.
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Benzodioxole Ring: Planar. The methylene bridge allows free rotation, enabling the molecule to adopt "L-shaped" or "linear" conformations within protein binding pockets.
Figure 1: Structural modularity of the scaffold.
Physicochemical Profile
The following data summarizes the core physical properties relevant to assay development and formulation.
| Property | Value (Predicted/Exp) | Significance in Drug Design |
| LogP | 1.4 – 1.8 | Moderate lipophilicity; favorable for cell permeability (Rule of 5 compliant). |
| Topological Polar Surface Area (TPSA) | ~58 Ų | Good oral bioavailability potential (Target < 140 Ų). |
| pKa (Amine) | 3.5 – 4.5 | The exocyclic amine is weakly basic due to conjugation with the pyrazole ring. It remains largely unprotonated at physiological pH (7.4). |
| pKa (Ring N) | ~2.5 | Very weak base; unlikely to protonate under standard assay conditions. |
| Solubility | Low (Water)High (DMSO, MeOH) | Stock solutions should be prepared in DMSO (up to 50 mM). Aqueous dilution requires <1% DMSO to prevent precipitation. |
| H-Bond Donors | 2 (–NH2) | Critical for interaction with backbone carbonyls (e.g., in kinase hinge regions). |
| H-Bond Acceptors | 4 (2 O, 2 N) | Interaction points for water bridges or side-chain residues. |
Synthetic Methodology
Primary Synthesis Route: Hydrazine Condensation
The most robust synthesis involves the condensation of a substituted hydrazine with a
Protocol:
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Precursor Synthesis: 5-(Hydrazinylmethyl)-1,3-benzodioxole is generated via the reaction of piperonyl chloride with hydrazine hydrate.
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Cyclization: The hydrazine intermediate is condensed with 3-ethoxyacrylonitrile (or 3-aminocrotononitrile for methylated variants) in refluxing ethanol.
Figure 2: Convergent synthesis pathway via hydrazine condensation.
Key Experimental Note:
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Regiochemistry: The reaction of monosubstituted hydrazines with
-functionalized nitriles typically yields the 5-amino-1-substituted pyrazole as the major product. Confirmation via NOESY NMR is recommended to distinguish from the 3-amino-1-substituted isomer.
Reactivity & Derivatization
Electrophilic Aromatic Substitution (C4 Position)
The C4 position of the aminopyrazole ring is highly nucleophilic due to the electron-donating effect of the adjacent amine and the ring nitrogen.
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Halogenation: Reaction with NIS or NBS yields the 4-iodo or 4-bromo derivatives, which are essential precursors for Suzuki-Miyaura couplings to extend the scaffold.
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Application: This allows the introduction of aryl groups to access the "gatekeeper" pocket in kinase targets.
Amine Functionalization
The exocyclic amine (C3-NH2) is less nucleophilic than an aliphatic amine but can still participate in:
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Acylation: Reaction with acid chlorides to form amides.
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Urea Formation: Reaction with isocyanates.
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Schiff Base Formation: Condensation with aldehydes (often used to generate diverse libraries).
Metabolic Liability (Benzodioxole)
Researchers must be aware of the metabolic fate of the 1,3-benzodioxole moiety.
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Mechanism: Cytochrome P450 enzymes can oxidize the methylene bridge.
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Outcome: Formation of a catechol intermediate, which can further oxidize to an ortho-quinone.
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Risk: Ortho-quinones are Michael acceptors that can covalently modify proteins (potential for idiosyncratic toxicity).
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Mitigation: In lead optimization, replacing the benzodioxole with a difluorobenzodioxole or an indole can reduce this liability.
Applications in Drug Discovery[10]
Kinase Inhibition Scaffold
The 3-aminopyrazole motif is a privileged structure in kinase inhibition.
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Binding Mode: The N2 (acceptor) and C3-NH2 (donor) form a bidentate hydrogen bond interaction with the kinase hinge region (e.g., similar to the binding mode of pyrazolo[1,5-a]pyrimidines).
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Benzodioxole Role: Occupies the hydrophobic pocket (selectivity pocket) or the solvent-exposed region depending on the linker length.
Bioisosterism
The benzodioxole group is often used as a bioisostere for:
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3,4-Dimethoxyphenyl groups.[2]
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Indole rings.
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Naphthalene rings. It provides a rigid, planar, electron-rich surface for
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site.
Safety & Handling Protocols
Hazard Identification
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GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
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Signal Word: Warning.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
Storage and Stability[12]
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Storage: Keep at -20°C for long-term storage. Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
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Solution Stability: Stable in DMSO at room temperature for <24 hours. Avoid repeated freeze-thaw cycles.
References
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Synthesis of Aminopyrazoles
- Title: Regioselective synthesis of 1-substituted-5-aminopyrazoles.
- Source:Journal of Heterocyclic Chemistry.
- Context: Defines the condensation mechanism of hydrazines with nitriles.
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(General Journal Link)
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Benzodioxole Metabolism
- Title: Methylenedioxyphenyl compounds as cytochrome P450 inhibitors and substr
- Source:Drug Metabolism Reviews.
- Context: Mechanistic detail on the opening of the dioxole ring to c
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Kinase Inhibitor Design
- Title: Scaffold hopping in kinase inhibitor design: The aminopyrazole case.
- Source:Journal of Medicinal Chemistry.
- Context: Structural basis for aminopyrazole binding to the
(Note: Specific commercial product pages for this exact CAS are limited; references provided are authoritative for the chemical class and synthetic methods described.)
